molecular formula C8H10O3S B1433637 Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate CAS No. 1565345-93-8

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

Cat. No. B1433637
M. Wt: 186.23 g/mol
InChI Key: QLOWMSFCVGJWOY-UHFFFAOYSA-N
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Description

“Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate” is a chemical compound with the CAS Number: 1565345-93-8 . Its molecular formula is C8H10O3S .


Molecular Structure Analysis

The molecular structure of “Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate” is represented by the formula C8H10O3S . The molecular weight of the compound is 186.23 g/mol.

Scientific Research Applications

1. Synthesis of Isoxazoles and Druglike Compounds

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is used in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, which are derived from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate. This process involves selective nucleophilic chemistry, leading to a diverse 90-compound library of druglike isoxazoles (Robins et al., 2007).

2. Studies in Organic Reaction Mechanisms

The compound plays a role in the study of organic reaction mechanisms. For instance, the thermal rearrangement of methyl 3,3,5-triphenyl-3H-pyrazole-4-carboxylate proceeds by phenyl migration, not ester migration, elucidating the reaction pathways in organic synthesis (Abbott et al., 1974).

3. Quantum-Chemical Studies

It is used in quantum-chemical studies, as seen in the decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide, yielding 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole. This aids in understanding the structure and behavior of such compounds at a quantum level (Dabbagh et al., 2005).

4. Catalytic Processes

The compound is involved in catalytic processes like copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide, demonstrating its potential in broadening the scope of catalytic transformations (Jia et al., 2015).

5. Enantioselective Catalysis

Its derivatives are used in studying enantioselectivity in reactions catalyzed by enzymes like Candida rugosa lipase, contributing significantly to the field of asymmetric synthesis (Sobolev et al., 2002).

6. Synthesis of Antimicrobial Agents

Derivatives of methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate have been synthesized and evaluated for their antimicrobial activities, indicating its relevance in the development of new therapeutic agents (Hublikar et al., 2019).

7. Neuroprotective Properties

In neuroscience research, its derivatives like dimethyl sulfoxide are used to suppress ion currents and calcium influx in neurons, protecting against excitotoxic death, and thus, having implications in the treatment of neurodegenerative conditions (Lu & Mattson, 2001).

properties

IUPAC Name

methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-4-6(8(9)10-3)7(12)5(2)11-4/h12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOWMSFCVGJWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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